molecular formula C17H22F3N3O B4375555 N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4375555
M. Wt: 341.37 g/mol
InChI Key: KOWDSPZUHIVREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound that belongs to the class of adamantane derivatives.

Preparation Methods

The synthesis of N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors.

    Alkylation of Adamantane Derivatives: This step involves the reaction of adamantane with an alkylating agent in the presence of a catalyst to introduce the adamantylmethyl group.

    Formation of Pyrazole Ring: The next step involves the cyclization of the intermediate product to form the pyrazole ring. This can be achieved through the reaction of the intermediate with hydrazine or its derivatives.

    Introduction of Trifluoromethyl and Carboxamide Groups:

Chemical Reactions Analysis

N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other adamantane derivatives and pyrazole-based compounds. Similar compounds include:

The uniqueness of this compound lies in its combination of the adamantylmethyl and trifluoromethyl groups, which confer unique structural and functional properties .

Properties

IUPAC Name

N-(1-adamantylmethyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O/c1-23-13(5-14(22-23)17(18,19)20)15(24)21-9-16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDSPZUHIVREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-(1-adamantylmethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.